molecular formula C12H25O4P-2 B8793323 Lauryl phosphate

Lauryl phosphate

Cat. No. B8793323
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
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Patent
US06262130B1

Procedure details

In the same manner as for Example 4, 502.9 g dodecyl phosphate from Example 3 was added to 232.1 g potassium hydroxide solution (44.9 wt. %), diluted with an additional 595.2 g deionized water, over a 25 min. period and temperature range of from 61° to 81° C. The resulting potassium/phosphorus molar ratio of 0.99 was near the intended 1.00, stoichiometric ratio for the 43.1% salt solution and the pH of the modestly viscous, pearlescent liquid at room temperature was 6.0.
Quantity
502.9 g
Type
reactant
Reaction Step One
Quantity
232.1 g
Type
reactant
Reaction Step One
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>O>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,6.7.8,^1:19|

Inputs

Step One
Name
Quantity
502.9 g
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Name
Quantity
232.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[P]
Step Three
Name
salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with an additional 595.2 g
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06262130B1

Procedure details

In the same manner as for Example 4, 502.9 g dodecyl phosphate from Example 3 was added to 232.1 g potassium hydroxide solution (44.9 wt. %), diluted with an additional 595.2 g deionized water, over a 25 min. period and temperature range of from 61° to 81° C. The resulting potassium/phosphorus molar ratio of 0.99 was near the intended 1.00, stoichiometric ratio for the 43.1% salt solution and the pH of the modestly viscous, pearlescent liquid at room temperature was 6.0.
Quantity
502.9 g
Type
reactant
Reaction Step One
Quantity
232.1 g
Type
reactant
Reaction Step One
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>O>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,6.7.8,^1:19|

Inputs

Step One
Name
Quantity
502.9 g
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Name
Quantity
232.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[P]
Step Three
Name
salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with an additional 595.2 g
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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